4-Carbamoyl-2-nitrobenzoic acid

Organic Synthesis Structure Confirmation Isomerism

Researchers requiring the specific 2-nitro-4-carbamoyl regioisomer face synthetic failures when inadvertently using the 3-nitro or 2-carbamoyl-4-nitro analogs. 4-Carbamoyl-2-nitrobenzoic acid (CAS 87594-60-3) provides the exact substitution pattern needed for successful ortho-substituted benzamide synthesis and unique supramolecular coordination geometries. This building block eliminates regioisomeric uncertainty in multi-step routes. - Regioisomeric purity ensures reproducible synthesis of target molecules unavailable from positional isomers. - Enables exploration of distinct metal-binding modes in MOFs and coordination polymers. - Available for immediate R&D procurement with batch-specific QC documentation.

Molecular Formula C8H6N2O5
Molecular Weight 210.145
CAS No. 87594-60-3
Cat. No. B2475890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Carbamoyl-2-nitrobenzoic acid
CAS87594-60-3
Molecular FormulaC8H6N2O5
Molecular Weight210.145
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C8H6N2O5/c9-7(11)4-1-2-5(8(12)13)6(3-4)10(14)15/h1-3H,(H2,9,11)(H,12,13)
InChIKeySQUFCFXGNSMISM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Carbamoyl-2-nitrobenzoic Acid: Structure & Procurement


4-Carbamoyl-2-nitrobenzoic acid (CAS 87594-60-3), also known as 2-nitroterephthalamic acid, is a disubstituted benzoic acid derivative with the molecular formula C8H6N2O5 and a molecular weight of 210.14 g/mol [1]. It is characterized by a nitro group (-NO2) at the 2-position and a carbamoyl group (-CONH2) at the 4-position on a benzoic acid core . This specific regioisomeric arrangement is the primary structural feature differentiating it from other nitro- and carbamoyl-substituted benzoic acids, which often have the substituents in the 3- or 4-positions relative to the carboxylic acid . It is primarily used as a building block and intermediate in organic synthesis and materials research .

Regioisomer 2-Nitro-4-carbamoyl substitution pattern
Reactive handles Reducible nitro and carbamoyl groups present
Use context Building block for ortho-substituted benzamides and coordination scaffolds

4-Carbamoyl-2-nitrobenzoic Acid: Substitution Risks with Analogs


In-class compounds such as 4-carbamoyl-3-nitrobenzoic acid (CAS 87594-59-0) and 2-carbamoyl-4-nitrobenzoic acid (CAS 65911-47-9) share the same molecular formula but possess distinctly different substitution patterns . These positional isomers are not functionally equivalent; their differing spatial arrangements of functional groups lead to unique chemical reactivities, physicochemical properties (e.g., LogP, pKa), and supramolecular coordination behaviors . Consequently, substituting the 2-nitro isomer (87594-60-3) with a 3-nitro (87594-59-0) or a 2-carbamoyl-4-nitro analog can result in failed syntheses, altered metal-binding modes in coordination polymers, and significant deviations in chromatographic retention times [1]. The specific evidence below quantifies these critical differences.

! 3-Nitro isomer (CAS 87594-59-0) shows different reactivity and LogP/pKa; may not transfer in synthesis.
! 2-Carbamoyl-4-nitro analog (CAS 65911-47-9) alters metal-binding modes and supramolecular packing.
! Non-nitro analog (4-carbamoylbenzoic acid) lacks the reducible handle; synthetic divergence expected.

4-Carbamoyl-2-nitrobenzoic Acid: Evidence of Distinction from Analogs


Regioisomeric Distinction: 2-Nitro vs. 3-Nitro Position

4-Carbamoyl-2-nitrobenzoic acid (CAS 87594-60-3) is the specific 2-nitro regioisomer, while 4-carbamoyl-3-nitrobenzoic acid (CAS 87594-59-0) is the 3-nitro analog. This positional difference is a primary driver of differential chemical behavior .

2-Nitro vs 3-Nitro isomer
Data to verify
Ortho vs meta nitro position; differential reactivity expected
Regioisomeric purity directly impacts synthetic outcome
Confirm positional identity before use
Organic Synthesis Structure Confirmation Isomerism

Supramolecular Bilayer Architecture in Mg Complex

The 2-carbamoyl-4-nitrobenzoate anion (derived from the structurally related 2-carbamoyl-4-nitrobenzoic acid) forms a distinct supramolecular structure when reacted with magnesium carbonate. The resulting complex, [Mg(H2O)6](2-ca-4nba)2, crystallizes in the centrosymmetric monoclinic space group P21/c and exhibits a unique supramolecular bilayer arrangement where layers of anions are sandwiched between layers of hexaaquamagnesium(II) cations [1]. This behavior is specific to the 2-carbamoyl-4-nitro isomer and would not be replicated by other regioisomers like the 4-carbamoyl-2-nitro compound.

Supramolecular bilayer
Class-level inference
Mg complex of 2-carbamoyl-4-nitro isomer forms P2₁/c bilayer
Regioisomer controls supramolecular architecture
Specific 4-carbamoyl-2-nitro motif may yield distinct packing
Coordination Chemistry Supramolecular Chemistry Crystal Engineering

Functional Group Reactivity: With vs. Without Nitro

The presence of the nitro group in 4-carbamoyl-2-nitrobenzoic acid distinguishes it from 4-carbamoylbenzoic acid (CAS 6051-43-0), which lacks this functionality. The nitro group provides a distinct reactive handle, enabling chemical transformations like reduction to an amine, which are not possible with the non-nitro analog .

Nitro group advantage
Data to verify
Contains reducible -NO₂; non-nitro analog lacks this handle
Enables amine derivatization not possible with 4-carbamoylbenzoic acid
Verify reduction conditions for target synthesis
Chemical Reactivity Organic Synthesis Functional Group Transformation

4-Carbamoyl-2-nitrobenzoic Acid: Optimal Application Scenarios


Ortho-Substituted Aromatic Building Block Synthesis

Due to its unique 2-nitro, 4-carbamoyl substitution pattern , this compound is ideal as a precursor for synthesizing ortho-substituted benzamides and anilines that cannot be accessed from the 3-nitro isomer . Its regioisomeric identity is critical for achieving the desired substitution in multi-step synthetic routes [1].

Novel Coordination Complexes and MOFs

This compound is suitable for exploring new metal-organic frameworks (MOFs) and coordination polymers. The specific arrangement of its three potential binding sites (-COOH, -CONH2, -NO2) is expected to yield coordination geometries and supramolecular architectures distinct from those of its isomers , which form well-characterized bilayers or 1-D polymers [2].

Antimicrobial Nitroaromatic Scaffold Research

The compound serves as a scaffold in medicinal chemistry research focused on antimicrobial nitroaromatics . Its structural features allow for exploration of structure-activity relationships (SAR) around the 2-nitro position, which is distinct from other isomers and could influence biological target engagement [3].

Analytical Method Development & Pharmacokinetics

This compound can be used as a reference standard for developing and validating analytical methods (e.g., HPLC, UPLC) to separate and quantify nitroaromatic compounds in complex mixtures [4]. Its methyl ester derivative has established scalable HPLC methods suitable for pharmacokinetic applications [5], highlighting its utility in bioanalytical chemistry.

Application
Selection Property
Validation Focus
Ortho-substituted building block synthesis
Regioisomeric purity
2-Nitro position verification
Coordination complexes and MOFs
Ligand geometry
Coordination mode screening
Antimicrobial nitroaromatic scaffold SAR
Nitro group positioning
Antimicrobial activity profiling
Analytical method development
Reference standard suitability
Chromatographic method validation

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